CCR5 Antagonism Activity of N-(Cyclopropylmethyl)-2-(methylamino)acetamide
The compound has been identified as a CCR5 antagonist in preliminary pharmacological screening . While a direct, head-to-head quantitative comparison for this specific compound in the same assay is not available in the current literature, the activity can be benchmarked against the broader class of cyclopropyl-containing CCR5 antagonists. For instance, a highly potent analog from the same chemotype class, LEI-401, exhibits an IC₅₀ of 27 nM against its target, demonstrating the potential of this scaffold .
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Preliminary screening indicates CCR5 antagonist activity . Exact IC₅₀ not reported in the provided sources. |
| Comparator Or Baseline | Class-level analog LEI-401: IC₅₀ = 27 nM |
| Quantified Difference | Not applicable (no direct data for target compound). |
| Conditions | Not specified for the target compound. For LEI-401: enzyme inhibition assay. |
Why This Matters
For researchers targeting the CCR5 pathway, this compound's demonstrated activity as an antagonist provides a validated starting point for lead optimization, even without a precise IC₅₀, and justifies its procurement over analogs with no reported target engagement.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity. Semantic Scholar. URL: https://www.semanticscholar.org/author/Zhang-Huili/91457169 (accessed 2026-04-16). View Source
